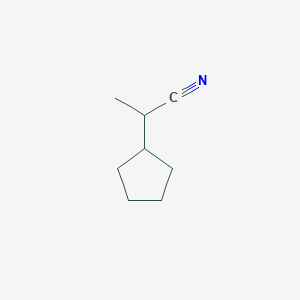
2-(2-thiazolyl)Cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thiazolyl)Cyclopropanamine is a heterocyclic organic compound featuring a cyclopropane ring attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thiazolyl)Cyclopropanamine typically involves the reaction of a thiazole derivative with a cyclopropane precursor. One common method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, which is then refluxed to yield the desired thiazole compound . Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the synthesis process more sustainable .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. Techniques such as microwave irradiation and solid support synthesis are employed to enhance reaction efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Thiazolyl)Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Thiazolyl)Cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(2-Thiazolyl)Cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can influence enzyme activity and receptor binding. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: 2-(2-Thiazolyl)Cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C6H8N2S |
|---|---|
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H8N2S/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2 |
Clave InChI |
ZMFZVYDNZMWWQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)










![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)


